molecular formula C8H6ClNO2 B1360306 5-Chloro-2-methoxyphenyl isothiocyanate CAS No. 63429-99-2

5-Chloro-2-methoxyphenyl isothiocyanate

Cat. No. B1360306
CAS RN: 63429-99-2
M. Wt: 183.59 g/mol
InChI Key: CDRZZFCLBUGMMB-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxyphenyl isothiocyanate is an organic compound. It is also known as 4-chloro-2-isothiocyanato-1-methoxybenzene .


Synthesis Analysis

This compound may be used in the synthesis of N - (5-chloro-2-methyphenyl)- N ′- (1-methylethyl)-thiourea .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-methoxyphenyl isothiocyanate is C8H6ClNOS . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

5-Chloro-2-methoxyphenyl isothiocyanate is an isothiocyanate derivative . It contains an isocyanate group .


Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-2-methoxyphenyl isothiocyanate is 199.66 g/mol . Its enthalpy of vaporization at boiling point (543.15K) has been reported to be 48.045kjoule/mol .

Scientific Research Applications

Chemical Reactivity and Transformation

  • Isothiocyanates, including 5-chloro-2-methoxyphenyl isothiocyanate, demonstrate distinct reactivity patterns. For example, they show peculiar reactivity with pentaphenylborole, resulting in the formation of seven-membered BNC5 heterocycles and fused bicyclic 4/5-ring systems. These transformations suggest potential applications in the synthesis of complex heterocyclic compounds (Huang & Martin, 2016).

Synthesis of Antimicrobial Agents

  • Isothiocyanates are used in the synthesis of compounds with antimicrobial properties. For instance, p-aromatic isothiocyanates, a category that includes 5-chloro-2-methoxyphenyl isothiocyanate, have been synthesized and tested for their activity against plant pathogenic fungi and bacteria, demonstrating significant antimicrobial activity (Tang et al., 2018).

Inhibition of Biofilm Formation

  • Methoxy-substituted phenylthienyl benzamidines, derived from isothiocyanates, have been studied for their ability to inhibit biofilm formation by marine bacteria. This highlights the potential use of these compounds in controlling bacterial growth in marine environments (Benneche et al., 2011).

Fluorescence Quenching Studies

  • The fluorescence quenching of boronic acid derivatives like 5-chloro-2-methoxyphenylboronic acid, which is structurally related to isothiocyanates, has been studied. These studies provide insights into the interaction mechanisms of these compounds, which can be valuable in designing sensors and probes (Geethanjali et al., 2015).

Catalysis and Organic Synthesis

  • Isothiocyanates participate in various organic synthesis reactions. They are involved in catalytic processes, leading to the formation of new compounds with potential applications in materials science and pharmaceuticals. For example, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a potent β-amyloid aggregation inhibitor, illustrates the role of isothiocyanates in synthesizing biologically active molecules (Choi et al., 2003).

Development of Corrosion Inhibitors

  • Compounds derived from isothiocyanates, such as methoxy-substituted phenylthienyl benzamidines, have been evaluated for their effectiveness as corrosion inhibitors for materials like carbon steel in acidic environments. This underscores the potential of isothiocyanates in industrial applications related to material preservation and protection (Fouda et al., 2020).

Cholinesterase Inhibition and Anti-Inflammatory Activity

  • Isothiocyanates, including derivatives like 2-methoxyphenyl isothiocyanate, exhibit cholinesterase inhibiting activity and anti-inflammatory effects. These properties make them candidates for developing treatments for conditions like Alzheimer’s disease (Burčul et al., 2018).

Synthesis of Heterocyclic Compounds

  • 5-Chloro-2-methoxyphenyl isothiocyanate is also involved in the synthesis of complex heterocyclic compounds, as evidenced by various studies. These compounds have diverse applications ranging from pharmaceuticals to materials science (Karakus, 2006).

Role in Photophysical Studies

  • The study of fluorescence quenching in derivatives like 5-chloro-2-methoxyphenylboronic acid offers valuable information for photophysical applications, potentially useful in the development of optical materials and sensors (Geethanjali et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Isothiocyanates, including 5-Chloro-2-methoxyphenyl isothiocyanate, have not been previously investigated as potential cholinesterase inhibitors . Future research could focus on their potential use in the treatment of Alzheimer’s disease .

properties

IUPAC Name

4-chloro-2-isothiocyanato-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(9)4-7(8)10-5-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLDKQQXEWPFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxyphenyl isothiocyanate

CAS RN

63429-99-2
Record name 4-Chloro-2-isothiocyanato-1-methoxy-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DQ Cuong, NP Buu-Hoë, ND Xuong - Journal of Medicinal …, 1963 - ACS Publications
… The following new aryl isothiocyanates were thus obtained in 80-90% yields: 5-Chloro-2-methoxyphenyl isothiocyanate, colorless needles, mp 57. …
Number of citations: 10 pubs.acs.org

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